molecular formula C11H15BrClN3O B1439938 Piperazine-1-carboxylic acid (4-bromophenyl)-amide hydrochloride CAS No. 1457823-43-6

Piperazine-1-carboxylic acid (4-bromophenyl)-amide hydrochloride

Cat. No. B1439938
M. Wt: 320.61 g/mol
InChI Key: BWVXMHGVOBNFAC-UHFFFAOYSA-N
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Description

“Piperazine-1-carboxylic acid (4-bromophenyl)-amide hydrochloride” is a derivative of piperazine. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It’s used in a variety of applications, including the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “Piperazine-1-carboxylic acid (4-bromophenyl)-amide hydrochloride” were not found, there are general methods for synthesizing similar compounds. For instance, tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate, a related compound, can be synthesized from 1-(4-Bromophenyl)piperazine and Di-tert-butyl dicarbonate .

Scientific Research Applications

  • Crystal Engineering and Structural Studies : Research involving piperazine-2,5-diones, which are structurally related to Piperazine-1-carboxylic acid, focused on synthesizing these compounds and analyzing their crystal structures. They found "ladder-like" intermolecular amide-to-amide hydrogen bonding interactions in the solid state, which is significant for understanding the molecular packing and interactions of these compounds (Williams et al., 1999).

  • Multicomponent Crystal Forms of Pharmaceutical Ingredients : Studies have been conducted on the reactivity of active pharmaceutical ingredients like azelaic acid with amine and amide based co-formers, including Piperazine derivatives. These studies are crucial for developing new pharmaceutical formulations and understanding the physicochemical properties of these substances (Martins et al., 2016).

  • Synthesis and Antimicrobial Activity : Piperazine derivatives have been synthesized and tested for antimicrobial activity. This research is essential for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Patel et al., 2011).

  • Pharmacological Properties : The pharmacological properties of certain piperazine derivatives have been characterized, including their affinity and selectivity at human receptors. This type of research is critical for drug development and understanding the molecular basis of drug action (Corradetti et al., 2005).

  • Synthesis for Biological Testing : Piperazine hydrochlorides have been synthesized for testing their activity against specific diseases like schistosomiasis in experimental animals. Such research is vital for discovering new therapeutic agents (Tung, 1957).

  • Study of Solution Aggregation : The association of Piperazine derivatives in solution has been studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques. This research helps in understanding the behavior of these compounds in different solvents and conditions (Weatherhead-Kloster et al., 2005).

  • Synthesis and Characterization of Polymers : Poly(amido-amine)s based on Piperazine have been synthesized and characterized, providing valuable insights into the development of new polymers with specific properties (Tanzi et al., 1984).

properties

IUPAC Name

N-(4-bromophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVXMHGVOBNFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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